molecular formula C6H9ClO3 B13924960 Isopropyl 3-chloro-2-oxopropionate CAS No. 942148-14-3

Isopropyl 3-chloro-2-oxopropionate

Cat. No.: B13924960
CAS No.: 942148-14-3
M. Wt: 164.59 g/mol
InChI Key: RQOOVCWDDNTQMR-UHFFFAOYSA-N
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Description

Isopropyl 3-chloro-2-oxopropionate is an ester derivative of propionic acid featuring a chloro substituent at the 3-position and a ketone group at the 2-position. This compound is structurally characterized by its isopropyl ester moiety, which influences its physical and chemical properties, such as volatility and solubility.

Properties

CAS No.

942148-14-3

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

propan-2-yl 3-chloro-2-oxopropanoate

InChI

InChI=1S/C6H9ClO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3

InChI Key

RQOOVCWDDNTQMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=O)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of isopropyl esters of chlorinated keto acids like this compound typically involves esterification of the corresponding acid or acid chloride with isopropanol, or halogenation of preformed isopropyl esters.

Common synthetic routes include:

These methods rely on classical organic transformations such as nucleophilic acyl substitution and electrophilic halogenation.

Detailed Method: Esterification via Acid Chloride

A practical and widely used method for preparing isopropyl esters of chlorinated keto acids involves the intermediate acid chloride:

Step Reagents & Conditions Description
1 3-chloro-2-oxopropionic acid + thionyl chloride (SOCl₂) or oxalyl chloride Conversion of acid to acid chloride under reflux conditions, typically in an inert solvent like dichloromethane.
2 Acid chloride + isopropanol + base (e.g., pyridine or triethylamine) Nucleophilic attack by isopropanol on acid chloride to form ester; base scavenges HCl byproduct.
3 Purification by distillation or recrystallization Removal of impurities and isolation of pure this compound.

This method offers good yields and purity, as the acid chloride intermediate is highly reactive and facilitates efficient ester formation.

Alternative Method: Direct Esterification

Direct esterification of 3-chloro-2-oxopropionic acid with isopropanol can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux, often using azeotropic removal of water (e.g., Dean-Stark apparatus) to drive the equilibrium toward ester formation.

Parameter Typical Conditions
Catalyst Concentrated sulfuric acid or p-TsOH
Temperature Reflux of isopropanol (approx. 82 °C)
Reaction time Several hours (4–12 h)
Water removal Azeotropic distillation

This method is more straightforward but may require longer reaction times and careful control to avoid side reactions such as keto-enol tautomerism or hydrolysis.

Halogenation of Isopropyl 2-oxopropionate

In some cases, the chlorine atom at the 3-position can be introduced by halogenation of isopropyl 2-oxopropionate using reagents such as:

  • Thionyl chloride (SOCl₂) with catalytic amounts of DMF.
  • Chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

This method requires careful control of reaction parameters to avoid over-chlorination or decomposition.

Research Findings and Comparative Analysis

Yield and Purity

Method Yield (%) Purity (%) Notes
Acid chloride esterification 80–95 >98 High yield and purity; preferred industrially
Direct esterification 60–85 90–95 Simpler but lower yield; equilibrium-limited
Halogenation post-esterification 50–75 85–90 Risk of side reactions; requires careful control

Advantages and Limitations

Method Advantages Limitations
Acid chloride esterification High reactivity, fast reaction Requires handling of corrosive reagents (SOCl₂)
Direct esterification Simpler reagents, less hazardous Longer reaction time, equilibrium issues
Halogenation Flexibility in chlorination step Possible side reactions, lower selectivity

Industrial and Technical Considerations

  • Solvent choice: Non-protic, inert solvents like dichloromethane or ethyl acetate are preferred during acid chloride formation and esterification to avoid hydrolysis.
  • Temperature control: Maintaining moderate temperatures (0–60 °C) prevents decomposition of sensitive keto and chloro groups.
  • Purification: Vacuum distillation or recrystallization from suitable solvents (e.g., hexane or ethyl acetate) ensures removal of residual acid, alcohol, and side products.

Summary Table of Preparation Methods

No. Preparation Method Key Reagents Conditions Yield (%) Purity (%) Notes
1 Acid chloride intermediate esterification 3-chloro-2-oxopropionic acid, SOCl₂, isopropanol, base Reflux, inert solvent, 1–3 h 80–95 >98 Industrially preferred method
2 Direct acid-catalyzed esterification 3-chloro-2-oxopropionic acid, isopropanol, acid catalyst Reflux, azeotropic water removal 60–85 90–95 Simpler but slower
3 Halogenation of isopropyl 2-oxopropionate Isopropyl 2-oxopropionate, chlorinating agent Controlled temperature, inert solvent 50–75 85–90 Risk of side reactions

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-chloro-2-oxopropionate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form isopropyl 3-hydroxy-2-oxopropionate.

    Oxidation Reactions: It can be oxidized to form more complex compounds with additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed:

    Substitution: Isopropyl 3-hydroxy-2-oxopropionate.

    Reduction: Isopropyl 3-hydroxy-2-oxopropionate.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: Isopropyl 3-chloro-2-oxopropionate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of esters and other derivatives.

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar esters in biological systems.

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of isopropyl 3-chloro-2-oxopropionate involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. The compound can also undergo reduction and oxidation reactions, which further diversify its chemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Esters of 3-Chloro-2-Oxopropionic Acid

Isopropyl 3-chloro-2-oxopropionate can be compared to other alkyl esters of 3-chloro-2-oxopropionic acid, such as methyl or ethyl esters. Key differences include:

Property Isopropyl Ester Methyl Ester Ethyl Ester
Molecular Weight ~164.6 g/mol (calc.) ~136.5 g/mol (calc.) ~150.6 g/mol (calc.)
Boiling Point Higher (est.) Lower (est.) Moderate (est.)
Solubility Lower in water Higher in water Moderate in water
Steric Hindrance Significant Minimal Moderate

However, it may enhance lipid solubility, favoring use in non-polar solvents or biological systems .

Chlorinated Aminoethyl Compounds

While structurally distinct, compounds like 2-(N-Isopropyl-N-propylamino)ethyl chloride (CAS: 688299-03-8) share functional similarities, such as chlorine substituents and branched alkyl groups. These compounds are often used as intermediates in surfactant or pharmaceutical synthesis. Unlike this compound, aminoethyl chlorides exhibit higher reactivity due to the labile chlorine atom on the ethyl chain, making them prone to nucleophilic displacement .

Isopropyl-Containing Compounds

Isopropyl alcohol (CAS: 67-63-0) provides insights into the behavior of the isopropyl moiety. While the alcohol is highly flammable and volatile, the esterification in this compound likely reduces volatility and flammability. However, residual hazards, such as eye irritation, may persist due to the reactive chloro and ketone groups .

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